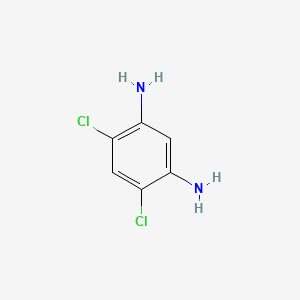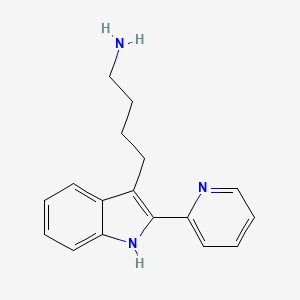
4,6-Dichlorobenzene-1,3-diamine
Descripción general
Descripción
“4,6-Dichlorobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6Cl2N2. It has an average mass of 177.031 Da and a monoisotopic mass of 175.990799 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a cyanurated H-acid (CHA) azo dye was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . Another study reported the synthesis of aminopyrazole-based dye derivative compounds from 2-aminobenzothiazol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods. A study used a density functional theory (DFT) based B3LYP and CAM-B3LYP method with a 6–311+G (d,p) basis set for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions, and excitation interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C6H6Cl2N2, average mass 177.031 Da, and monoisotopic mass 175.990799 Da .
Aplicaciones Científicas De Investigación
High Refractive Index Materials
In materials science, this compound finds use due to its high refractive index. Researchers incorporate it into polymers and films to enhance optical properties. For instance, when combined with other components, 4,6-dichlorobenzene-1,3-diamine contributes to the development of robust polyimide films with excellent thermal stability .
Catalysis and Coordination Chemistry
In coordination chemistry, this compound can serve as a ligand for metal complexes. Researchers explore its ability to coordinate with transition metals, potentially leading to catalytic applications. For instance, it may participate in Pd-catalyzed reactions, similar to related compounds .
Direcciones Futuras
The future directions for the study of “4,6-Dichlorobenzene-1,3-diamine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, a study suggested that understanding the molecular properties of azo dyes compounds is valuable for synthesizing new ones in the future .
Propiedades
IUPAC Name |
4,6-dichlorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPQLXWKPOYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391897 | |
| Record name | 4,6-dichlorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20248-64-0 | |
| Record name | 4,6-dichlorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)





![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)